molecular formula C15H22N2O3S B2766327 tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate CAS No. 2470435-15-3

tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate

Cat. No.: B2766327
CAS No.: 2470435-15-3
M. Wt: 310.41
InChI Key: YUWUKGZBBXWWJN-UHFFFAOYSA-N
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Description

tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate is a synthetic organic compound that belongs to the class of thiazinane derivatives It is characterized by its unique structure, which includes a thiazinane ring, a phenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a thiazinane derivative with a phenyl isocyanate, followed by the introduction of a tert-butyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-imino-1-oxo-5-phenyl-1lambda6,4-thiazepane-4-carboxylate
  • Tert-butyl 1-imino-1-oxo-3-phenyl-1-thiomorpholine-4-carboxylate

Uniqueness

tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)20-14(18)17-9-10-21(16,19)11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWUKGZBBXWWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=N)(=O)CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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